3-Hydroxy-1,3-bis(4-methoxyphenyl)-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-1,3-bis(4-methoxyphenyl)-1-propanone is an organic compound that belongs to the class of β-diketones This compound is known for its unique structural features, which include two methoxyphenyl groups and a hydroxyl group attached to a propanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1,3-bis(4-methoxyphenyl)-1-propanone typically involves the condensation of 4-methoxybenzaldehyde with acetone in the presence of a base, followed by the addition of a hydroxyl group. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods may also include purification steps such as recrystallization or chromatography to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-1,3-bis(4-methoxyphenyl)-1-propanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: 3-Keto-1,3-bis(4-methoxyphenyl)-1-propanone
Reduction: 3-Hydroxy-1,3-bis(4-methoxyphenyl)-1-propanol
Substitution: 3-Hydroxy-1,3-bis(4-halophenyl)-1-propanone
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-1,3-bis(4-methoxyphenyl)-1-propanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-1,3-bis(4-methoxyphenyl)-1-propanone involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can form hydrogen bonds and other interactions with biological molecules, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxy-1,3-bis(4-nitrophenyl)-1-propanone: Similar structure but with nitro groups instead of methoxy groups.
3-Hydroxy-1,3-bis(4-methylphenyl)-1-propanone: Similar structure but with methyl groups instead of methoxy groups.
Uniqueness
3-Hydroxy-1,3-bis(4-methoxyphenyl)-1-propanone is unique due to the presence of methoxy groups, which enhance its solubility and reactivity. The methoxy groups also influence the compound’s electronic properties, making it distinct from its analogs.
Eigenschaften
Molekularformel |
C17H18O4 |
---|---|
Molekulargewicht |
286.32 g/mol |
IUPAC-Name |
3-hydroxy-1,3-bis(4-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C17H18O4/c1-20-14-7-3-12(4-8-14)16(18)11-17(19)13-5-9-15(21-2)10-6-13/h3-10,16,18H,11H2,1-2H3 |
InChI-Schlüssel |
PEWZGPQXIZFIGC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.